molecular formula C9H6ClNO B1465944 3-chloro-1H-indole-4-carbaldehyde CAS No. 1216113-27-7

3-chloro-1H-indole-4-carbaldehyde

Cat. No.: B1465944
CAS No.: 1216113-27-7
M. Wt: 179.6 g/mol
InChI Key: YNUGQROAODSSTJ-UHFFFAOYSA-N
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Description

3-chloro-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a chlorine atom at the third position and an aldehyde group at the fourth position of the indole ring. This structural modification imparts unique chemical properties to the compound, making it valuable in various scientific research and industrial applications .

Biochemical Analysis

Biochemical Properties

3-chloro-1H-indole-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, are known to interact with protein kinase inhibitors and exhibit anti-HIV activities . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can significantly influence the biochemical pathways in which these compounds are involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This suggests that this compound may have similar effects on cell signaling and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, indole derivatives are known to inhibit protein kinases, which play a critical role in cell signaling pathways . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that these compounds can undergo various chemical transformations, affecting their biological activity . Long-term exposure to this compound may lead to changes in cellular responses, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with gastrointestinal issues and high blood pressure in animal studies . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. For instance, indole derivatives are known to undergo oxidation and reduction reactions, leading to the formation of metabolites with different biological activities . These metabolic transformations can influence the compound’s overall effect on metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For example, indole derivatives are known to be transported by organic anion transporters, which play a role in their cellular localization and accumulation . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can significantly affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors . This localization is crucial for their role in regulating gene expression and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-indole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where indole is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Another approach involves the chlorination of 1H-indole-4-carbaldehyde using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the third position. This reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-1H-indole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

3-chloro-1H-indole-4-carbaldehyde can be compared with other indole derivatives such as:

The unique combination of the chlorine atom and the aldehyde group in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-chloro-1H-indole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-4-11-8-3-1-2-6(5-12)9(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUGQROAODSSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718829
Record name 3-Chloro-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216113-27-7
Record name 3-Chloro-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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